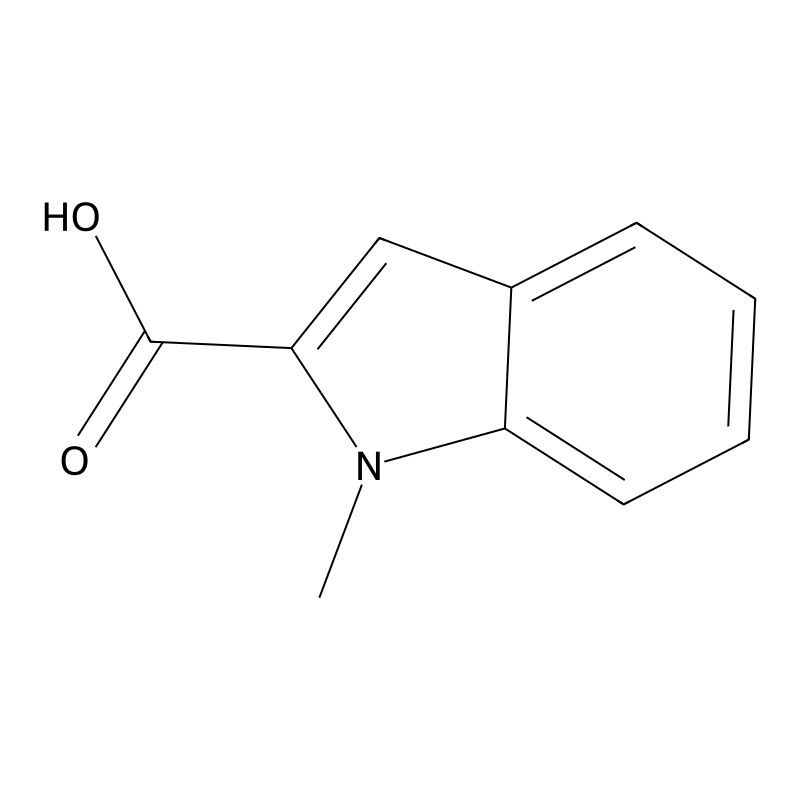1-Methylindole-2-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-Methylindole-2-carboxylic acid is an organic compound with the molecular formula C₁₀H₉NO₂ and a CAS number of 16136-58-6. It features a methyl group attached to the nitrogen atom of the indole ring, which is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) at the 2-position of the indole structure. It is known for its role as a building block in organic synthesis and has been studied for its potential biological activities .
As a Reactant in Organic Synthesis
1-MICA is primarily employed as a reactant in organic synthesis, particularly for the preparation of more complex molecules with diverse functionalities. Here are some specific examples:
- Synthesis of keto-indoles: 1-MICA can be used to synthesize keto-indoles, which are a class of compounds with potential applications as indoleamine 2,3-dioxygenase (IDO) inhibitors. IDO is an enzyme involved in the regulation of the immune system, and its inhibition is being explored in the context of cancer treatment. Source: Sigma-Aldrich product page for 1-Methylindole-2-carboxylic acid:
- Derivatives with potential antitumor activity: 1-MICA can serve as a starting material for the synthesis of fenbufen and ethacrynic acid derivatives, which are classes of compounds exhibiting potential antitumor properties. These derivatives are often obtained through amide coupling reactions. Source: Sigma-Aldrich product page for 1-Methylindole-2-carboxylic acid:
- Diastereoselective synthesis of vinylated heterocycles: 1-MICA can be utilized in the diastereoselective synthesis of vinylated heterocycles. This process involves the stereochemically controlled addition of a vinyl group to a heterocyclic ring, leading to molecules with specific spatial arrangements of atoms. Such compounds are of interest in drug discovery due to their potential for enhanced biological activity. Source: Recent Progress in Ruthenium-Catalyzed Transformations
- Synthesis of 2,3-dihalo indoles: 1-MICA can be employed in the synthesis of 2,3-dihalo indoles. This reaction utilizes hypervalent iodine reagents to achieve decarboxylative halogenation, a process that removes the carboxylic acid group and introduces two halogen atoms (e.g., chlorine, bromine) at specific positions on the indole ring. The resulting compounds hold promise for further exploration in various research fields. Source: Hypervalent Iodine-Mediated Decarboxylative Halogenation of Carboxylic Acids and Esters
- Preparation of α-ketoamides: 1-MICA can be used to prepare α-ketoamides, a class of compounds exhibiting potential as cathepsin S inhibitors. Cathepsin S is an enzyme involved in tumor invasion and angiogenesis (blood vessel formation), and its inhibition is a strategy being investigated for cancer treatment. Source: Design, Synthesis, and Biological Evaluation of Novel α-Ketoamides as Cathepsin S Inhibitors:
- Formation of Sulfinyl Chlorides: When reacted with thionyl chloride, it yields sulfinyl chlorides, which can be useful intermediates in further synthetic applications .
- Reactions with Aromatic Aldehydes: This compound can react with aromatic aldehydes, leading to the formation of diverse products that may have applications in medicinal chemistry .
- Mixed Anhydride Formation: The reactivity towards nucleophiles can be enhanced by converting 1-methylindole-2-carboxylic acid into a mixed anhydride with methanesulfonic acid, facilitating further synthetic transformations .
Research indicates that 1-methylindole-2-carboxylic acid exhibits various biological activities. It has been investigated for its potential anti-inflammatory and antimicrobial properties. The compound's ability to modulate biological pathways may make it a candidate for therapeutic applications, although further studies are required to elucidate its mechanisms of action and efficacy in vivo .
Several methods exist for synthesizing 1-methylindole-2-carboxylic acid:
- Starting from Indole Derivatives: The synthesis often begins with indole derivatives, which undergo carboxylation reactions to introduce the carboxylic acid group.
- Methylation Reactions: Methylating agents can be employed to introduce the methyl group at the nitrogen position, typically involving alkylation techniques.
- Functional Group Transformations: Existing functional groups can be transformed through various
1-Methylindole-2-carboxylic acid serves multiple roles in both academic research and industrial applications:
- Synthetic Intermediate: It is primarily used as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
- Building Block for Indole Derivatives: The compound is utilized in the preparation of keto-indoles and other derivatives that may possess desirable biological activities .
- Research Tool: Its unique structure allows it to be used in studies aimed at understanding indole chemistry and its implications in medicinal chemistry.
Interaction studies involving 1-methylindole-2-carboxylic acid focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a reactive intermediate in organic synthesis. Additionally, investigations into its biological interactions are ongoing to determine how it may influence cellular pathways or interact with specific biological targets .
1-Methylindole-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Indole-2-carboxylic acid | Indole ring with a carboxylic acid group | Lacks methyl substitution on nitrogen |
| 2-Methylindole | Methyl group at position 2 on indole | No carboxylic acid functionality |
| 3-Indolecarboxylic acid | Carboxylic acid at position 3 on indole | Different positioning of functional groups |
| 1-Hydroxyindole | Hydroxyl group at position 1 on indole | Hydroxyl instead of carboxyl group |
The uniqueness of 1-methylindole-2-carboxylic acid lies in its specific methyl substitution at the nitrogen atom combined with a carboxylic acid functional group at position 2, which influences its reactivity and biological activity compared to these similar compounds.
XLogP3
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








